Saccharin-d4
Overview
Description
Saccharin-d4 is a deuterium-labeled derivative of saccharin, an artificial sweetener widely used in the food industry. Saccharin itself is known for being a non-caloric sweetener, approximately 300-400 times sweeter than sucrose. This compound is primarily used in scientific research as a tracer molecule due to its stable isotopic labeling, which allows for precise tracking in various chemical and biological processes .
Scientific Research Applications
Saccharin-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer molecule in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to track the distribution and transformation of saccharin in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of saccharin and its derivatives.
Industry: Applied in quality control processes to ensure the purity and consistency of saccharin-containing products
Mechanism of Action
Target of Action
Saccharin-d4, a deuterium-labeled variant of saccharin, primarily targets the sweet taste receptors (STRs) in the body . These receptors play a crucial role in the perception of sweetness and are involved in various physiological processes, including the regulation of glucose homeostasis and energy balance .
Mode of Action
This compound interacts with its targets, the STRs, leading to changes in cellular signaling pathways . It is known to activate the phospholipase C (PLC) signaling cascade, which results in calcium influx and vesicular exocytosis of insulin . This interaction and the resulting changes are similar to those observed with natural sweeteners .
Biochemical Pathways
The activation of STRs by this compound affects several biochemical pathways. One of the key pathways influenced is the JAK/STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response . This compound also impacts the PLC signaling cascade, leading to calcium influx and insulin secretion .
Pharmacokinetics
Factors such as protein binding, glomerular filtration rate (GFR), and tubular secretion are important in determining saccharin clearance . Saccharin’s clearance is consistently higher than the GFR, indicating the involvement of tubular secretion in its renal elimination .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to stimulate insulin secretion . This is achieved through the activation of the PLC signaling cascade, leading to calcium influx and the vesicular exocytosis of insulin . The effects of saccharin also partially require transient receptor potential cation channel M5 (TRPM5) activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds, such as other sweeteners, can have a synergistic effect on the sweetness perceived when saccharin is consumed .
Future Directions
Saccharin, first synthesized in 1879 by Fahlberg, has been used as a non-caloric sweetener with several advantages. It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive . Its toxicity, imagined and real, has long been a source of concern and debate .
Biochemical Analysis
Biochemical Properties
Saccharin-d4, like its parent compound saccharin, is believed to interact with various biomolecules. It is known that saccharin is an orally active, non-caloric artificial sweetener that has bacteriostatic and microbiome-modulating properties
Cellular Effects
Studies on saccharin have shown that it can have effects on various types of cells and cellular processes . For instance, saccharin has been found to kill human cancer cells
Molecular Mechanism
Saccharin, its parent compound, is known to act as a catalyst for a wide variety of organic transformations
Temporal Effects in Laboratory Settings
Saccharin, its parent compound, is known for its stability and can be used in hot beverages and in food processing that involves the application of high temperatures
Dosage Effects in Animal Models
Studies on saccharin have shown that it can induce bladder tumors in male rats when administered at high doses over two generations
Metabolic Pathways
Saccharin, its parent compound, is known to be mostly unmetabolized in animal species and humans
Preparation Methods
The synthesis of Saccharin-d4 involves the incorporation of deuterium atoms into the saccharin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically occurs under elevated temperatures and pressures to facilitate the exchange process. Industrial production methods for saccharin itself involve the oxidation of o-toluenesulfonamide or the reaction of anthranilic acid with sulfur dioxide and chlorine, followed by cyclization .
Chemical Reactions Analysis
Saccharin-d4, like saccharin, can undergo various chemical reactions, including:
Oxidation: Saccharin can be oxidized to form saccharin sulfonic acid.
Reduction: Reduction of saccharin can yield saccharin amine.
Substitution: Saccharin can participate in substitution reactions, such as halogenation, where halogen atoms replace hydrogen atoms on the saccharin ring.
Condensation: Saccharin can undergo condensation reactions to form various derivatives, such as N-acyl saccharin.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Saccharin-d4 can be compared to other artificial sweeteners such as aspartame, sucralose, and acesulfame potassium. Unlike this compound, these sweeteners do not contain deuterium and have different chemical structures and properties:
Aspartame: A dipeptide composed of aspartic acid and phenylalanine, known for its caloric content and instability at high temperatures.
Sucralose: A chlorinated derivative of sucrose, known for its high stability and non-caloric nature.
Acesulfame Potassium: A potassium salt of a synthetic organic acid, known for its high sweetness intensity and stability under heat and acidic conditions.
This compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for research applications requiring precise tracking and analysis.
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-1,1-dioxo-1,2-benzothiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHZOJJKTDOEJC-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)NS2(=O)=O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676138 | |
Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189466-17-8 | |
Record name | (4,5,6,7-~2~H_4_)-1H-1lambda~6~,2-Benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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